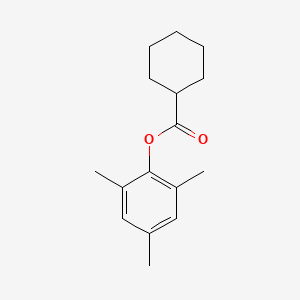
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester
Beschreibung
Cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester is an organic compound with the molecular formula C16H22O2 It is an ester derived from cyclohexanecarboxylic acid and 2,4,6-trimethylphenol
Eigenschaften
CAS-Nummer |
307958-69-6 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
BHXJZAIDXRSSJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)C2CCCCC2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cyclohexancarbonsäure, 2,4,6-Trimethylphenylester kann durch die Veresterungsreaktion zwischen Cyclohexancarbonsäure und 2,4,6-Trimethylphenol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels, wie Schwefelsäure oder Dicyclohexylcarbodiimid, um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, wobei die Reaktanten in einem geeigneten Lösungsmittel, wie Dichlormethan oder Toluol, gelöst sind.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von Cyclohexancarbonsäure, 2,4,6-Trimethylphenylester kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren, wie sauren Ionenaustauscherharzen, kann ebenfalls eingesetzt werden, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern. Das Produkt wird typischerweise durch Destillation oder Umkristallisation gereinigt, um eine hochreine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Cyclohexancarbonsäure, 2,4,6-Trimethylphenylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Esterbindung kann in Gegenwart einer Säure oder Base hydrolysiert werden, um Cyclohexancarbonsäure und 2,4,6-Trimethylphenol zu ergeben.
Reduktion: Der Ester kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Substitution: Die Estergruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen, Wasser als Lösungsmittel.
Reduktion: Lithiumaluminiumhydrid, wasserfreier Ether als Lösungsmittel.
Substitution: Nucleophile wie Amine oder Alkohole, geeignete Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte, die gebildet werden
Hydrolyse: Cyclohexancarbonsäure und 2,4,6-Trimethylphenol.
Reduktion: Cyclohexanmethanol und 2,4,6-Trimethylphenol.
Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Cyclohexancarbonsäure, 2,4,6-Trimethylphenylester hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Zellmembranen und Proteinen interagieren und deren Funktion verändern, was zu antimikrobiellen oder entzündungshemmenden Wirkungen führt. Die Esterbindung kann in vivo hydrolysiert werden, um die aktiven Komponenten Cyclohexancarbonsäure und 2,4,6-Trimethylphenol freizusetzen, die ihre Wirkungen durch verschiedene molekulare Ziele und Pfade ausüben können.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 2,4,6-trimethylphenyl ester depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, altering their function and leading to antimicrobial or anti-inflammatory effects. The ester bond can be hydrolyzed in vivo to release the active components, cyclohexanecarboxylic acid and 2,4,6-trimethylphenol, which may exert their effects through various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Cyclohexancarbonsäure, 4-Methoxyphenylester
- Cyclohexancarbonsäure, 4-Nitrophenylester
- Cyclohexancarbonsäure, Oct-3-en-2-ylester
Einzigartigkeit
Cyclohexancarbonsäure, 2,4,6-Trimethylphenylester ist einzigartig durch das Vorhandensein der 2,4,6-Trimethylphenylgruppe, die eindeutige chemische und physikalische Eigenschaften verleiht. Dieses strukturelle Merkmal kann die Reaktivität, Löslichkeit und potenzielle biologische Aktivität der Verbindung beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


